CDK1-IN-2

Kinase selectivity profiling CDK family inhibition Off-target activity

CDK1-IN-2 (IC₅₀ 5.8 µM) is a micromolar‑range, non‑selective CDK1 inhibitor validated to induce G₂/M arrest in HCT‑116 cells. Choose this compound when experimental design requires broad‑spectrum kinase perturbation, a low‑potency reference control, or cost‑effective pilot screening. Not suited for CDK1‑specific target validation.

Molecular Formula C17H11ClN2O
Molecular Weight 294.7 g/mol
Cat. No. B163090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK1-IN-2
Synonyms3-[(2-chloro-1H-indol-3-yl)methylene]-1,3-dihydro-2H-indol-2-one
Molecular FormulaC17H11ClN2O
Molecular Weight294.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2
InChIInChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)
InChIKeyQJKBRWSJWQVKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK1-IN-2 Procurement Guide: Technical Specifications and Comparator Analysis for Cell Cycle Research


CDK1-IN-2 (CAS 220749-41-7) is a small-molecule cyclin-dependent kinase 1 (CDK1) inhibitor, also referred to as CDK1 inhibitor 8a or cdk1 inhibitor 2 . Structurally, it is (3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one, with a molecular formula of C17H11ClN2O and a molecular weight of 294.74 g/mol . The compound is commercially available from multiple research reagent vendors with purity specifications typically ≥95% to 98% . According to broad-spectrum kinase profiling, CDK1-IN-2 exhibits nonselective inhibition across multiple kinases, which is a critical consideration for experimental design . The compound was first reported by Andreani et al. in Anti-Cancer Drug Design (2001) and is intended exclusively for research use .

Why CDK1-IN-2 Cannot Be Substituted with Alternative CDK1 Inhibitors Without Experimental Validation


CDK1 inhibitors constitute a structurally and pharmacologically diverse class with substantial variation in potency, selectivity, and kinase inhibition profiles [1]. While compounds such as RO-3306, Purvalanol A, Flavopiridol, and NU6140 all target CDK1, their quantitative selectivity patterns diverge markedly across the CDK family and beyond. CDK1-IN-2, with an IC50 of 5.8 μM against CDK1, occupies a distinct potency range that is approximately 145-fold weaker than Purvalanol A (IC50 = 4 nM) and over 165-fold weaker than RO-3306 (IC50 = 35 nM) . Furthermore, broad-spectrum kinase profiling of CDK1-IN-2 has demonstrated nonselective inhibition of multiple kinases, whereas RO-3306 exhibits a defined selectivity window (approximately 10-fold preference for CDK1 over CDK2) . Substituting one inhibitor for another without accounting for these quantitative differences in potency, selectivity, and off-target activity would confound experimental interpretation and potentially invalidate conclusions regarding CDK1-specific functions.

CDK1-IN-2 Quantitative Differentiation: Head-to-Head Comparator Evidence for Procurement Decisions


Selectivity Profile Differentiation: CDK1-IN-2 Exhibits Non-Selective Kinase Inhibition Versus RO-3306 Defined Selectivity

Broad-spectrum kinase profiling of CDK1-IN-2 revealed nonselective inhibition of several kinases, indicating that the compound does not exhibit meaningful selectivity for CDK1 over other kinase targets . In contrast, RO-3306 demonstrates defined selectivity: it inhibits CDK1/cyclin B1 with Ki = 35 nM, shows approximately 10-fold selectivity over CDK2/cyclin E (Ki = 340 nM), and over 57-fold selectivity over CDK4/cyclin D (Ki > 2000 nM) [1]. Flavopiridol, a broad-spectrum comparator, inhibits CDK1, CDK2, and CDK4 with IC50 values of 30 nM, 170 nM, and 100 nM respectively, representing a pan-CDK inhibition profile distinct from both .

Kinase selectivity profiling CDK family inhibition Off-target activity

Potency Differential: CDK1-IN-2 Low Micromolar IC50 Versus Nanomolar CDK1 Inhibitor Comparators

CDK1-IN-2 inhibits CDK1 with an IC50 of 5.8 μM, representing low micromolar potency . This potency is substantially weaker than several established CDK1 inhibitors: Purvalanol A inhibits CDK1 with an IC50 of 4 nM (1,450-fold more potent) ; RO-3306 inhibits CDK1 with an IC50 of 35 nM (165-fold more potent) ; and Flavopiridol inhibits CDK1 with an IC50 of approximately 30 nM (193-fold more potent) . NU6140, a CDK2-selective inhibitor, exhibits an IC50 of 6.6 μM against CDK1/cyclin B, placing it in a potency range comparable to CDK1-IN-2 .

CDK1 inhibition potency IC50 comparison Inhibitor ranking

Cellular Activity Profile: G2/M Phase Arrest Induction at Micromolar Concentrations

In HCT-116 colorectal carcinoma cells, CDK1-IN-2 induces G2/M phase cell cycle arrest when administered at concentrations of 0–19.8 μM over 24 hours . This cellular phenotype is consistent with CDK1 inhibition and aligns with the functional class of CDK1 inhibitors. For comparative context, RO-3306 also induces G2/M arrest and apoptosis, and has been demonstrated to exert synergistic effects with PARP inhibitors in breast cancer models and to overcome apoptotic resistance in BRAF-mutant colorectal cancer cells . Purvalanol A reversibly arrests synchronized cells in both G1 and G2 phases . However, no published head-to-head comparative cellular data between CDK1-IN-2 and RO-3306, Purvalanol A, or Flavopiridol using identical assay conditions is currently available in the peer-reviewed literature indexed by the primary sources.

Cell cycle arrest G2/M phase HCT-116 cells

CDK1-IN-2 Optimal Research Applications Based on Verified Quantitative Evidence


Experimental Systems Requiring Low Micromolar CDK1 Inhibition with Broad Kinase Engagement

Based on the established IC50 of 5.8 μM against CDK1 and the documented nonselective kinase inhibition profile , CDK1-IN-2 is suitable for research applications where (a) micromolar-range CDK1 inhibition is acceptable or desirable, (b) the experimental objective involves examining the phenotypic consequences of broad-spectrum kinase perturbation rather than CDK1-specific mechanism attribution, and (c) cost considerations favor a lower-priced inhibitor for large-scale screening or pilot experiments. The compound is not appropriate for experiments requiring rigorous CDK1-specific target validation or where high-potency inhibition is necessary.

Cell Cycle Studies in HCT-116 Colorectal Cancer Models at Defined Concentrations

CDK1-IN-2 has been functionally validated to induce G2/M phase cell cycle arrest in HCT-116 cells when administered at 0–19.8 μM for 24 hours . This provides a defined concentration range for reproducible cell cycle perturbation experiments in this cell line. Researchers using HCT-116 models for CDK1-related cell cycle studies can adopt these published conditions as a starting point, though independent validation of optimal working concentrations is recommended given the lack of comparative dose-response data across multiple cell lines.

Comparator Studies Requiring a Low-Potency CDK1 Inhibitor Reference Control

Given the substantial potency gap between CDK1-IN-2 (IC50 = 5.8 μM) and nanomolar inhibitors such as Purvalanol A (IC50 = 4 nM), RO-3306 (IC50 = 35 nM), and Flavopiridol (IC50 ≈ 30 nM) , CDK1-IN-2 may serve as a low-potency reference control in studies designed to evaluate the relationship between CDK1 inhibitory potency and functional outcomes. Its micromolar IC50 provides a distinct data point on the potency spectrum, enabling investigators to assess whether observed phenotypic effects correlate with target engagement potency. This application is most relevant when paired head-to-head with nanomolar comparators in the same experimental system.

Studies Evaluating the Functional Consequences of Nonselective Kinase Inhibition

Broad-spectrum kinase profiling has demonstrated that CDK1-IN-2 exhibits nonselective inhibition of multiple kinases . This property makes CDK1-IN-2 a useful tool compound for research questions centered on understanding the cellular and molecular consequences of multi-kinase perturbation. In contrast to RO-3306, which provides an approximately 10-fold selectivity window for CDK1 over CDK2 , CDK1-IN-2's nonselective profile enables researchers to compare the effects of targeted versus broad kinase inhibition when used in parallel experimental designs. This is particularly relevant for studies exploring kinase signaling network redundancy or the differential effects of selective versus nonselective pharmacological intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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